



Application Notes: The Use of AMP-PNP in Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AMP-PNP	
Cat. No.:	B1197032	Get Quote

Introduction

Adenosine 5'-(β,γ-imido)triphosphate (**AMP-PNP**) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in structural biology.[1] In **AMP-PNP**, an imido group (-NH-) replaces the cleavable β-γ phosphoanhydride bond of ATP, rendering it resistant to hydrolysis by ATPases.[2] This crucial modification allows researchers to trap and stabilize ATP-dependent enzymes and molecular motors in their ATP-bound, pre-hydrolysis conformational state. The ability to capture this transient state is paramount for elucidating the detailed molecular mechanisms of these proteins using high-resolution structural methods like X-ray crystallography and cryo-electron microscopy (cryo-EM).[2][3]

Mechanism of Action

The fundamental principle behind the application of **AMP-PNP** lies in its ability to mimic ATP binding without permitting the subsequent hydrolysis step that triggers conformational changes and product release.[2] This effectively "freezes" the protein in a specific functional state, enabling detailed structural characterization. By binding to the nucleotide-binding pocket, **AMP-PNP** induces conformational changes similar to those induced by ATP, providing a snapshot of the protein's active state.[4][5]

Applications in Structural Biology

AMP-PNP has been instrumental in determining the structures of a wide array of ATP-dependent proteins, including:



- Motor Proteins: In the study of kinesin motor proteins, AMP-PNP has been used to visualize
 the motor domain bound to microtubules, revealing the structural basis of their movement
 along the cytoskeleton.[6]
- ABC Transporters: The structures of numerous ATP-binding cassette (ABC) transporters
 have been solved in the presence of AMP-PNP, providing insights into the conformational
 changes that drive substrate translocation across cellular membranes.[7][8][9][10]
- Helicases: AMP-PNP has been employed to trap DNA and RNA helicases in a preunwinding state, helping to understand how these enzymes utilize ATP hydrolysis to unwind nucleic acid duplexes.[11]
- Actin Filaments: Cryo-EM structures of actin filaments bound to AMP-PNP have shed light on the mechanism of actin polymerization.[12][13]

Comparison with Other ATP Analogs

While **AMP-PNP** is widely used, other non-hydrolyzable ATP analogs such as ATPγS (adenosine 5'-O-(3-thiotriphosphate)) and AMP-PCP (adenosine 5'-(β,γ-methylenetriphosphate)) are also employed in structural studies. The choice of analog can be critical, as subtle differences in their chemical structure can lead to variations in protein conformation and binding affinity.[2][4] For instance, while both **AMP-PNP** and ATPγS can mimic the pre-hydrolysis state, ATPγS has been shown to be slowly hydrolyzed by some enzymes.[4][14] AMP-PCP, with a methylene bridge, can sometimes induce different conformational states compared to **AMP-PNP**.[15][16]

Quantitative Data Summary

The following tables summarize key quantitative data from structural studies that have utilized **AMP-PNP**.

Table 1: Resolution of Protein Structures Determined with AMP-PNP



Protein/Complex	Method	Resolution (Å)	Reference
Human Mitochondrial ABCB7	Cryo-EM	3.3	[10]
AMP-PNP-actin filaments	Cryo-EM	3.1	[12][13]
YbbAP	Cryo-EM	Not Specified	[17]
Kinesin motor domain	X-ray Crystallography	Not Specified	[6]
ABC Transporter MsbA	X-ray Crystallography	Not Specified	[9]

Table 2: Comparative Data of ATP Analogs

ATP Analog	Key Feature	Observation in p97 AAA+ ATPase	Reference
AMP-PNP	Imido (-NH-) linkage	Effectively mimics the pre-hydrolysis state	[4]
ATPyS	Thio (-S-) linkage	Can be slowly hydrolyzed	[4]
AMP-PCP	Methylene (-CH2-) linkage	May not reliably induce the native pre-hydrolysis conformation	[4][15]

Experimental Protocols

Protocol 1: Sample Preparation for Cryo-Electron Microscopy

This protocol provides a general workflow for preparing a protein-**AMP-PNP** complex for single-particle cryo-EM analysis.

Materials:



- Purified protein of interest
- AMP-PNP sodium salt
- MgCl₂ stock solution
- Appropriate buffer for the protein
- Cryo-EM grids (e.g., holey carbon grids)
- Plunge-freezing apparatus (e.g., Vitrobot)
- · Liquid ethane and liquid nitrogen

Procedure:

- Complex Formation:
 - In a microcentrifuge tube, mix the purified protein to a final concentration suitable for cryo-EM (typically 0.1-5 mg/mL).[18]
 - Add **AMP-PNP** to a final concentration of 1-5 mM.
 - Add MgCl₂ to a final concentration of 2-5 mM.
 - Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
- Grid Preparation:
 - Glow-discharge the cryo-EM grids to render the surface hydrophilic.[2]
 - Apply 3-4 μL of the protein-AMP-PNP complex solution to the grid.[2]
- Vitrification:
 - Place the grid in a plunge-freezing apparatus.
 - Blot the grid to remove excess liquid, creating a thin film of the sample. The blotting time and force need to be optimized for each sample.[2][19]



- Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[2]
 [20][21]
- · Grid Storage and Screening:
 - Store the vitrified grids in liquid nitrogen until ready for imaging.
 - Screen the grids in a transmission electron microscope to assess ice thickness and particle distribution.

Protocol 2: Crystallization of a Protein-AMP-PNP Complex

This protocol outlines a general procedure for setting up crystallization trials for a protein in complex with **AMP-PNP**.

Materials:

- Purified protein of interest
- AMP-PNP sodium salt
- MgCl₂ stock solution
- Crystallization screens
- Crystallization plates (e.g., sitting drop or hanging drop)

Procedure:

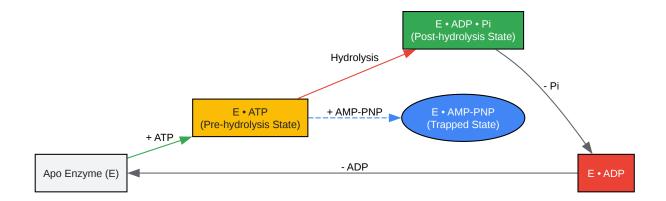
- Complex Preparation:
 - Prepare the protein-AMP-PNP complex as described in Protocol 1, Step 1. It is often
 beneficial to perform a final size-exclusion chromatography step with the complex to
 ensure homogeneity.
- Crystallization Setup:
 - Using a crystallization robot or by hand, set up crystallization trials by mixing the protein AMP-PNP complex solution with various crystallization screen conditions.



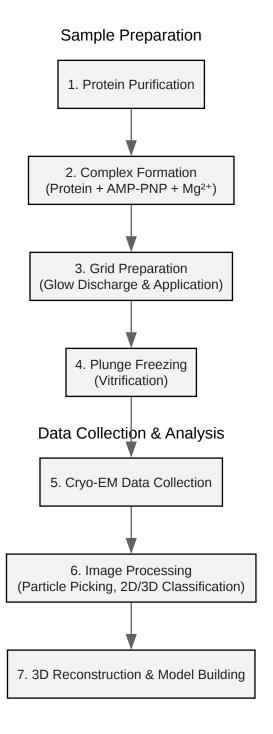
- Commonly used methods include sitting drop and hanging drop vapor diffusion.
- Crystal Growth and Optimization:
 - Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
 - Regularly monitor the plates for crystal growth over several days to weeks.
 - Once initial crystals are obtained, optimize the crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
- Crystal Harvesting and Data Collection:
 - Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling them in liquid nitrogen.
 - Collect X-ray diffraction data at a synchrotron source.

Visualizations









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. hypermol.com [hypermol.com]
- 2. benchchem.com [benchchem.com]
- 3. Solved Question 20 (6 points) Why is a nonhydrolyzable ATP | Chegg.com [chegg.com]
- 4. mdpi.com [mdpi.com]
- 5. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of Kinesin Motor Proteins PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Structures of ABC transporters: handle with care PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into ABC transporter mechanism PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryo-EM structure of AMP-PNP-bound human mitochondrial ATP-binding cassette transporter ABCB7 PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. EMDB-7936: Cryo-EM structure of AMPPNP-actin filaments Yorodumi [pdbj.org]
- 14. Adenosine 5'-O-(3-thio)triphosphate (ATPyS) is a substrate for the nucleotide hydrolysis and RNA unwinding activities of eukaryotic translation initiation factor eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter [mdpi.com]
- 17. Item Image processing workflow for the AMP-PNP-bound YbbAP cryo-EM reconstruction. Public Library of Science Figshare [plos.figshare.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. diamond.ac.uk [diamond.ac.uk]
- To cite this document: BenchChem. [Application Notes: The Use of AMP-PNP in Structural Biology]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1197032#application-of-amp-pnp-in-structural-biology-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com